[1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde
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Overview
Description
[1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde: is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to the pyrazole ring, along with an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde typically begins with 4-nitro-1H-pyrazole and difluoromethylating agents.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors.
Medicine:
Drug Development: The compound’s derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry:
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde involves its interaction with specific molecular targets. For example, in herbicidal applications, it inhibits the enzyme protoporphyrinogen IX oxidase, which is crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.
Comparison with Similar Compounds
1-(Difluoromethyl)-4-nitro-1H-pyrazole: Shares the difluoromethyl and nitro groups but lacks the acetaldehyde group.
4-Nitro-1H-pyrazole: Lacks the difluoromethyl and acetaldehyde groups.
1-(Difluoromethyl)-4-amino-1H-pyrazole: Contains an amino group instead of a nitro group.
Uniqueness:
- The presence of both the difluoromethyl and acetaldehyde groups in [1-(Difluoromethyl)-4-nitro-1H-pyrazol-5-yl]acetaldehyde makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H5F2N3O3 |
---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)-4-nitropyrazol-3-yl]acetaldehyde |
InChI |
InChI=1S/C6H5F2N3O3/c7-6(8)10-4(1-2-12)5(3-9-10)11(13)14/h2-3,6H,1H2 |
InChI Key |
ZXTIMQQGTHWAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])CC=O)C(F)F |
Origin of Product |
United States |
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